![molecular formula C15H22ClN B8252480 1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine](/img/structure/B8252480.png)
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine is a chemical compound known for its significant pharmacological properties. It is a primary amine metabolite of sibutramine, a well-known anti-obesity drug. This compound exhibits a similar pharmacological profile to sibutramine, inhibiting the reuptake of serotonin and noradrenaline, which contributes to its effects on weight management and energy expenditure .
Preparation Methods
The synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine involves several key steps. One common synthetic route includes the use of Grignard reactions and reduction processes. For instance, the synthesis can start with 4-chlorophenylacetonitrile, which undergoes a Grignard reaction followed by reduction to form the desired cyclobutyl structure . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine involves the inhibition of serotonin and noradrenaline reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, enhancing their effects on mood and appetite regulation. This mechanism is similar to that of sibutramine, making it effective in reducing food intake and increasing energy expenditure .
Comparison with Similar Compounds
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine is unique due to its specific cyclobutyl structure and its potent reuptake inhibition properties. Similar compounds include:
Sibutramine: The parent compound, known for its anti-obesity effects.
Desmethylsibutramine: A related compound with a similar pharmacological profile.
Fluoxetine: Another serotonin reuptake inhibitor, though structurally different. These compounds share some pharmacological properties but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-3-11(2)14(17)15(9-4-10-15)12-5-7-13(16)8-6-12/h5-8,11,14H,3-4,9-10,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVMDDGLMFMRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
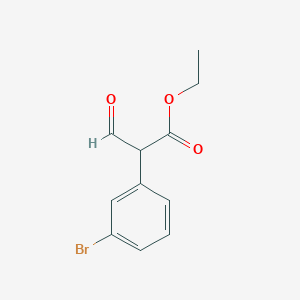
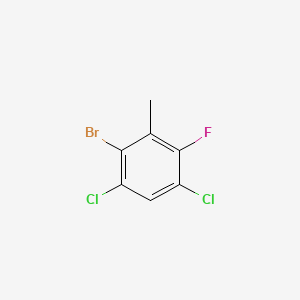
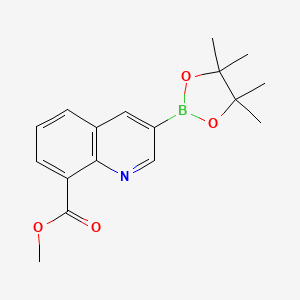
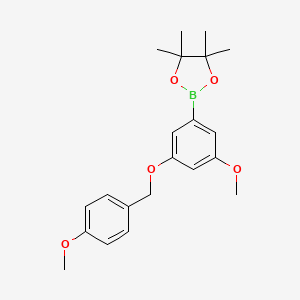

![(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B8252423.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B8252429.png)
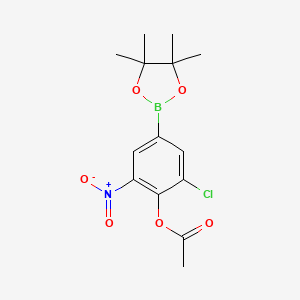
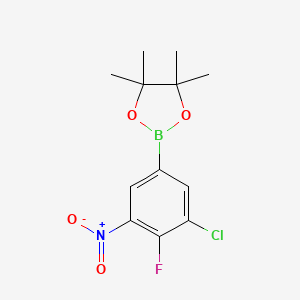

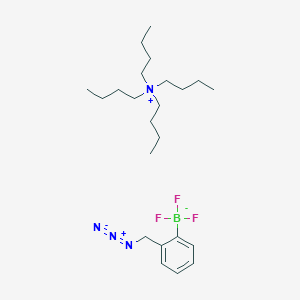
![Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8252486.png)
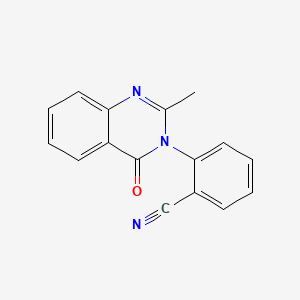
![5-O-tert-butyl 2-O-ethyl 6,6-dimethyl-3-(pyridine-2-carbonylamino)-4H-pyrrolo[3,4-c]pyrazole-2,5-dicarboxylate](/img/structure/B8252505.png)
